molecular formula C21H21FN4OS B2690814 (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone CAS No. 2034310-24-0

(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone

Cat. No. B2690814
CAS RN: 2034310-24-0
M. Wt: 396.48
InChI Key: KPRSZHKAYFSOON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C21H21FN4OS and its molecular weight is 396.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Studies have focused on the synthesis and characterization of novel heterocyclic compounds, highlighting the importance of structural analysis using techniques such as NMR, IR, MS spectrometry, and X-ray crystallography. These methods are crucial for confirming the molecular structure of synthesized compounds, laying the groundwork for further biological and pharmacological evaluations (Mabkhot et al., 2015; Huang et al., 2021).

Antimicrobial and Anticancer Activities

  • Several studies have synthesized heterocyclic compounds to screen for antimicrobial and anticancer activities. These compounds were evaluated against various bacterial strains and cancer cell lines, with some showing promising activities. Such research underscores the potential of heterocyclic compounds in developing new therapeutic agents (Kumar et al., 2012; Hafez et al., 2016).

Molecular Docking Studies

  • Molecular docking studies have been employed to understand the interactions between synthesized compounds and biological targets, aiding in the design of molecules with improved biological activities. Such studies provide insights into the potential mechanisms of action and help in the optimization of compounds for specific therapeutic applications (Katariya et al., 2021).

Biological Screening

  • The biological screening of novel compounds for activities such as antibacterial, antioxidant, and anti-inflammatory properties is a crucial step in drug discovery. Research in this area helps identify potential candidates for further development into therapeutic agents (Singh et al., 2016).

properties

IUPAC Name

[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4OS/c1-24-19(10-18(23-24)14-2-4-16(22)5-3-14)21(27)26-12-17(13-26)25-8-6-20-15(11-25)7-9-28-20/h2-5,7,9-10,17H,6,8,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRSZHKAYFSOON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CC(C3)N4CCC5=C(C4)C=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone

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